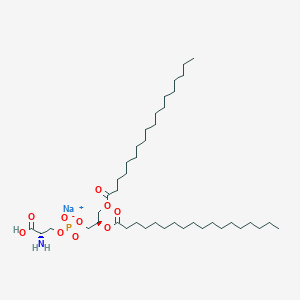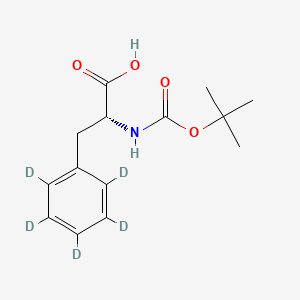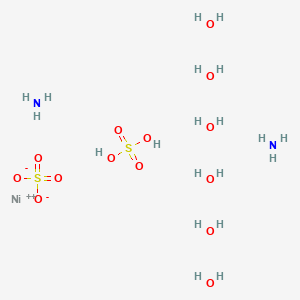
p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g) is a functionalized polystyrene resin. This compound is characterized by the presence of hydroxymethyl and acetamidomethyl groups attached to the polystyrene backbone. It is commonly used in various chemical and biological applications due to its unique properties and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxymethylpenylacetamidometyl polystyrene typically involves the following steps:
Polymerization of Styrene: The initial step involves the polymerization of styrene monomers to form polystyrene. .
Functionalization: The polystyrene is then functionalized by introducing hydroxymethyl and acetamidomethyl groups. This can be done through post-polymerization modification techniques.
Industrial Production Methods
Industrial production of p-Hydroxymethylpenylacetamidometyl polystyrene involves large-scale polymerization reactors and functionalization processes. The polymerization is typically carried out in a controlled environment to ensure uniform particle size and distribution. The functionalization process may involve multiple steps, including bromination, nucleophilic substitution, and purification to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
p-Hydroxymethylpenylacetamidometyl polystyrene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The acetamidomethyl groups can be reduced to form primary amines.
Substitution: The functional groups on the polystyrene backbone can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted polystyrene derivatives
Wissenschaftliche Forschungsanwendungen
p-Hydroxymethylpenylacetamidometyl polystyrene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of p-Hydroxymethylpenylacetamidometyl polystyrene involves its functional groups interacting with target molecules. The hydroxymethyl groups can form hydrogen bonds, while the acetamidomethyl groups can participate in nucleophilic or electrophilic reactions. These interactions enable the compound to act as a solid support, catalyst, or carrier in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(4-hydroxystyrene): Similar in having hydroxyl groups but lacks the acetamidomethyl functionality.
Poly(4-acetoxystyrene): Contains acetoxy groups instead of hydroxymethyl and acetamidomethyl groups.
Poly(4-vinylbenzyl chloride): Contains chloromethyl groups that can be further functionalized.
Uniqueness
p-Hydroxymethylpenylacetamidometyl polystyrene is unique due to the presence of both hydroxymethyl and acetamidomethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it particularly useful in applications requiring specific interactions and reactivity .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-[4-(hydroxymethyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H13NO2/c1-11-10(13)6-8-2-4-9(7-12)5-3-8/h2-5,12H,6-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
BDYDMRYPUIYCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)










